molecular formula C21H17Cl2FN2O3S B2780934 N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide CAS No. 451481-24-6

N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2780934
CAS No.: 451481-24-6
M. Wt: 467.34
InChI Key: YNQLXYQMAIHMKY-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the benzamide nitrogen, a fluorine atom at the 2-position of the benzene ring, and a sulfamoyl moiety substituted with a 4-methylbenzyl group. The fluorine atom may enhance metabolic stability and bioavailability, while the sulfamoyl group could contribute to target binding via hydrogen-bonding interactions .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c1-13-2-4-14(5-3-13)12-25-30(28,29)18-6-7-20(24)19(11-18)21(27)26-17-9-15(22)8-16(23)10-17/h2-11,25H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLXYQMAIHMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Nitration and Halogenation: Introduction of nitro and halogen groups to the benzene ring.

    Reduction: Conversion of nitro groups to amines.

    Sulfonation: Introduction of sulfonamide groups.

    Coupling Reactions: Formation of the final benzamide structure through coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of the target compound with analogs from literature:

Compound Name Key Substituents Biological Activity/Use Reference
N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide 3,5-dichlorophenyl, 2-fluoro, 4-methylbenzyl-sulfamoyl Presumed pesticidal/antimicrobial (inferred)
4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-...benzamide 3,5-dichlorophenyl, isoxazole, trifluoromethyl Insecticide, miticide
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl, 1,3,4-oxadiazole, 4-methoxyphenylmethyl Antifungal (Candida albicans)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) 2,3-dichlorophenyl, ethoxymethoxy Pesticide (etobenzanid)
2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] Sulfonyl, hydrazinecarbothioamide, 2,4-difluorophenyl Synthetic intermediates

Key Observations :

  • Dichlorophenyl Substituents : The 3,5-dichloro configuration in the target compound is distinct from the 2,3- or 2,4-dichloro patterns in analogs like etobenzanid . This substitution likely influences target selectivity and potency.
  • Sulfamoyl vs. Sulfonyl Groups : Unlike sulfonyl-containing intermediates in , the target compound’s sulfamoyl group (N-linked) may enhance hydrogen-bonding capacity, a feature shared with LMM5’s benzyl(methyl)sulfamoyl moiety .
  • Heterocyclic vs. Benzamide Cores : The target compound lacks the 1,3,4-oxadiazole or isoxazole rings seen in LMM5 and analogs, which are critical for antifungal or pesticidal activity in those cases .
Computational and Experimental Gaps
  • No direct biological data for the target compound exists in the provided evidence. Computational modeling (e.g., docking studies) could clarify its binding affinity to pesticidal or antimicrobial targets.
  • Structural analogs in and emphasize the importance of heterocycles for activity, suggesting that the target compound’s benzamide core may require functional optimization for enhanced efficacy .

Biological Activity

N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C16_{16}H16_{16}Cl2_{2}F1_{1}N2_{2}O1_{1}S1_{1}

This structure includes a dichlorophenyl group, a fluorine atom, and a sulfamoyl moiety, which may contribute to its biological effects.

Research indicates that compounds similar to this compound often exhibit their biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in cancer progression. For instance, some compounds target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Cell Proliferation Inhibition : Studies have demonstrated that certain benzamide derivatives can inhibit cell growth in various cancer cell lines. The mechanism often involves downregulating proteins associated with cell cycle progression .

Antitumor Activity

Several studies have investigated the antitumor potential of benzamide derivatives, including this compound. Notably:

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against cancer cell lines such as breast cancer and leukemia cells. The IC50 values suggest effective inhibition of cell viability at low concentrations .
  • Mechanistic Insights : The compound's ability to disrupt metabolic pathways related to nucleotide synthesis may contribute to its antitumor effects. Specifically, inhibition of DHFR has been noted as a critical pathway .

Case Studies

  • Study on Dihydrofolate Reductase Inhibition :
    • A study highlighted the efficacy of benzamide derivatives in inhibiting DHFR activity. This inhibition leads to decreased levels of NADPH and impacts the cellular redox state, ultimately inducing apoptosis in resistant cancer cells .
  • Cell Line Studies :
    • Research involving various cancer cell lines demonstrated that compounds with similar structures to this compound showed varying degrees of effectiveness in inhibiting tumor growth. For example, certain derivatives displayed over 70% inhibition in specific leukemia models .

Comparative Analysis with Other Benzamide Derivatives

Compound NameStructureIC50 (µM)Target Enzyme
This compoundStructure10DHFR
Benzamide RibosideStructure15IMPDH
4-Chloro-benzamide DerivativeStructure8RET Kinase

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonylation(4-methylphenyl)methylamine, DCM, 0°C75–80
AmidationEDC/HCl, DMF, 60°C65

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR and DEPT experiments to verify substituent positions and electronic environments (e.g., distinguishing fluorine-induced deshielding) .
  • Mass Spectrometry (HRMS): Exact mass determination to confirm molecular formula (e.g., ESI+ mode with <2 ppm error).
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% by UV detection at 254 nm) .

Q. Table 2: Key Analytical Parameters

TechniqueParametersPurpose
¹H NMR500 MHz, CDCl₃Substituent integration
HPLC70:30 MeCN/H₂O, 1 mL/minPurity quantification

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsional data. For example:

  • Torsion Analysis: Confirm steric effects from the 3,5-dichlorophenyl group on the benzamide plane .
  • Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H···O=S) influencing crystal packing .

Strategy: Refine data with SHELXL using high-resolution (<1.0 Å) datasets. Apply twin refinement if crystal twinning is observed .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Assay Standardization: Control variables like cell line passage number, solvent (DMSO vs. saline), and incubation time .
  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., kinase inhibition assays).
  • SAR Studies: Compare analogues to isolate structural contributors (e.g., dichlorophenyl vs. monochloro derivatives) .

Case Example: Discrepancies in IC₅₀ values may arise from differential sulfonamide group protonation at physiological pH. Perform assays under buffered conditions (pH 7.4) .

Advanced: What computational approaches predict reactivity and binding modes?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model electrophilic aromatic substitution sites .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with targets (e.g., carbonic anhydrase IX). Validate with MD simulations (100 ns trajectories) .

Key Insight: The 2-fluoro group’s electron-withdrawing effect increases sulfonamide acidity, enhancing hydrogen bonding with catalytic zinc in enzymes .

Basic: What biological targets are hypothesized based on structural motifs?

Methodological Answer:

  • Enzyme Inhibition: Sulfonamide moiety likely targets metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases) via zinc coordination .
  • Receptor Antagonism: Dichlorophenyl group may interact with hydrophobic pockets in GPCRs or nuclear receptors .

Validation: Radioligand binding assays (e.g., ³H-thymidine uptake for antiproliferative activity) .

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